1-Hexanol, 6-(trimethylsilyl)-
Overview
Description
1-Hexanol, 6-(trimethylsilyl)- is an organosilicon compound with the chemical formula C9H22OSi. It is a colorless liquid with a boiling point of approximately 167°C and a density of around 0.84 g/mL . This compound is soluble in alcohol and ether solvents but only slightly soluble in water . It is commonly used as a reagent and intermediate in organic synthesis, playing roles in catalysis and as a protecting group .
Preparation Methods
The preparation of 1-Hexanol, 6-(trimethylsilyl)- typically involves the reaction of 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst . This reaction produces the target compound, which is then purified . Industrially, the production of similar compounds often involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products .
Chemical Reactions Analysis
1-Hexanol, 6-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed reactions such as Suzuki coupling and Heck reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like triethylamine, and solvents such as alcohols and ethers.
Major Products: The major products formed depend on the specific reaction conditions but often include various organosilicon compounds and polymers.
Scientific Research Applications
1-Hexanol, 6-(trimethylsilyl)- has a wide range of scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: This compound is used in the production of silicone polymers with special functions.
Mechanism of Action
The mechanism of action of 1-Hexanol, 6-(trimethylsilyl)- involves its role as a protecting group in organic synthesis. It reacts with hydroxyl groups to form trialkylsilyl ethers, which protect the hydroxyl group from unwanted reactions . This protection is achieved through an S_N2-like mechanism where the alcohol attacks the silicon atom of the chlorotrialkylsilane .
Comparison with Similar Compounds
1-Hexanol, 6-(trimethylsilyl)- can be compared with other similar compounds such as:
1-Hexanol: A straight-chain alkyl alcohol with a six-carbon chain and a hydroxyl group at the end.
2-Hexanol and 3-Hexanol: Isomers of 1-Hexanol differing by the location of the hydroxyl group.
6-Hydroxyhexyltrimethylsilane: Another organosilicon compound with similar properties.
The uniqueness of 1-Hexanol, 6-(trimethylsilyl)- lies in its specific use as a protecting group and its role in palladium-catalyzed reactions, which are not as common for other similar compounds .
Properties
IUPAC Name |
6-trimethylsilylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUOYWRXKQYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447182 | |
Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53774-47-3 | |
Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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